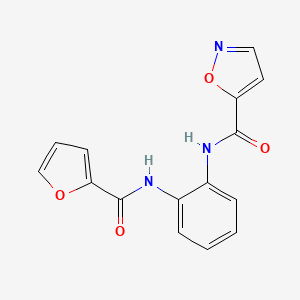

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c19-14(12-6-3-9-21-12)17-10-4-1-2-5-11(10)18-15(20)13-7-8-16-22-13/h1-9H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOMHZZNPYIRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide typically involves the formation of the furan and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized via the cyclization of 2-furoic acid derivatives, while the isoxazole ring can be formed through a (3+2) cycloaddition reaction involving nitrile oxides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring is susceptible to oxidation, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide is primarily studied for its therapeutic properties, especially in the treatment of various diseases.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, isoxazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antitubercular Properties

Isoxazole derivatives have been identified as potential antitubercular agents. A study highlighted that certain substituted isoxazoles demonstrated significant activity against Mycobacterium tuberculosis, showcasing their ability to inhibit bacterial growth effectively.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.125-0.25 | Susceptible Strains |

| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.06-0.125 | Resistant Strains |

Inhibition of Enzymatic Activity

This compound may act as an inhibitor of specific enzymes involved in disease pathology. For example, compounds similar to it have been shown to inhibit proteases critical for viral replication.

Case Studies

Several studies illustrate the effectiveness of this compound and its analogs in various applications.

Study on Antiviral Activity

A recent study evaluated the antiviral activity of isoxazole derivatives against Chikungunya virus, demonstrating that certain compounds significantly reduced viral load in infected cells.

| Compound | EC50 (nM) | Viral Load Reduction (%) |

|---|---|---|

| Compound C | 40 | 75 |

Study on Cancer Cell Lines

Another study focused on the anticancer effects of an isoxazole derivative on breast cancer cell lines, revealing a dose-dependent response that led to increased apoptosis rates.

| Treatment Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 30 |

| 20 | 60 |

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Activity : The indole moiety in 2G11 enhances neuroprotective efficacy, while the ethoxyphenyl group in compound 27 confers antiviral specificity.

- Synthetic Accessibility: Glucopyranosyl derivatives (e.g., compound 15) exhibit moderate yields (52%), whereas compound 27 demonstrates lower synthetic efficiency (31%), likely due to steric hindrance from the methylsulfonimidoyl group .

Pharmacological and Mechanistic Insights

- Neuroprotection : 2G11 mitigates oxidative stress and apoptosis in neuronal cultures, with in vivo efficacy in stroke models. This suggests that isoxazole-5-carboxamides with aromatic substituents (e.g., indole) may optimize blood-brain barrier penetration and target engagement .

- Antiviral Activity : Compound 27 inhibits Chikungunya P2 cysteine protease via covalent binding, highlighting the role of electrophilic groups (e.g., methylsulfonimidoyl) in enzyme inhibition .

Biological Activity

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the isoxazole class, which is recognized for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of furan-2-carboxylic acid derivatives with isoxazole precursors. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions that enhance reaction efficiency and reduce environmental impact.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with isoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. A study reported that certain isoxazole derivatives achieved IC50 values as low as 15.48 µg/mL against HeLa cells, indicating potent anticancer properties .

2. Anti-inflammatory Properties

Isoxazole compounds are also explored for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The specific mechanism for this compound remains to be fully elucidated; however, similar compounds have demonstrated efficacy in reducing inflammation in animal models.

3. Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. Studies on related isoxazole derivatives indicate effectiveness against bacterial strains, with some exhibiting minimum inhibitory concentration (MIC) values lower than those of established antibiotics .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in disease processes. For instance, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access, thereby disrupting metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activity of isoxazole derivatives:

- Anticancer Activity : In a comparative study, a derivative similar to this compound showed enhanced cytotoxicity against Hep3B cells with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

- Anti-inflammatory Effects : Research demonstrated that a related compound reduced levels of pro-inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Efficacy : A series of isoxazole derivatives were tested for their antimicrobial properties, with some showing superior activity compared to traditional antibiotics against resistant strains .

Data Summary

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide?

The synthesis typically involves sequential amide coupling reactions. A validated approach includes:

- Step 1 : Activation of isoxazole-5-carboxylic acid using coupling agents like HATU or DMF in the presence of a base (e.g., DIPEA) to form an acid chloride intermediate .

- Step 2 : Reaction of the activated intermediate with 2-aminophenyl furan-2-carboxamide under anhydrous conditions.

- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization from ethanol/water mixtures are common . Yields vary (24–52% in analogous syntheses), influenced by steric hindrance from the phenyl and furan substituents .

Q. How should researchers characterize the structural purity of this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm amide bond formation and aromatic proton environments. Key signals include δ ~8.1–8.3 ppm (amide NH) and δ ~6.5–7.8 ppm (furan and phenyl protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 335–396 in related compounds) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging Olex2 or similar interfaces .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compare with structurally similar compounds (e.g., trifluoromethyl-substituted analogs showing enhanced activity) .

- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains. Isoxazole derivatives often exhibit MIC values in the 5–50 µM range .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s target binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, DNA topoisomerases). Focus on hydrogen bonding between the isoxazole carbonyl and catalytic residues .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes. Analyze RMSD/RMSF to identify flexible regions affecting binding .

Q. What strategies resolve contradictory crystallographic data during structure refinement?

- Twinned Data : Apply SHELXL’s TWIN/BASF commands for twin-law refinement. Validate with R1/Rfree convergence (<5% difference) .

- Disordered Moieties : Use PART/ISOR restraints for flexible groups (e.g., furan rings). Compare with analogous structures (e.g., PubChem CIDs 5144418, 2034500-60-0) .

Q. How do substituent modifications impact bioactivity?

- SAR Studies : Replace the furan-2-carboxamido group with thiophene or pyridine analogs. Bioassays show trifluoromethyl groups enhance cytotoxicity (e.g., IC50 reduction by 40% in MCF-7 cells) .

- LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) to the phenyl ring to improve solubility without compromising membrane permeability (clogP <3.5 recommended) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- PXRD : Compare experimental vs. simulated patterns (Mercury software) to identify crystalline phases .

- DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to assess stability. Polymorphs often show ΔHfusion differences >5 kJ/mol .

Methodological Considerations

Q. How to address low yields in large-scale syntheses?

- Catalyst Screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig couplings (if applicable). For amidation, switch from HATU to T3P® to reduce side-product formation .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility (yields >80% reported for similar heterocycles) .

Q. What protocols validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.